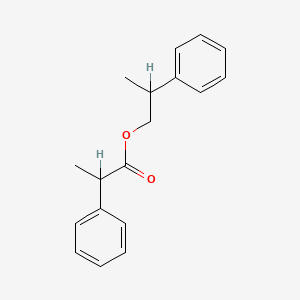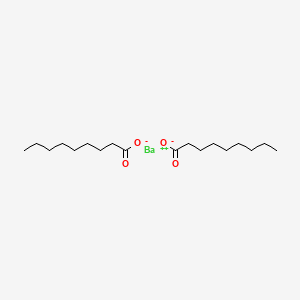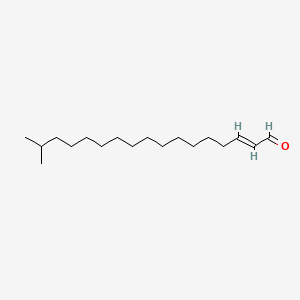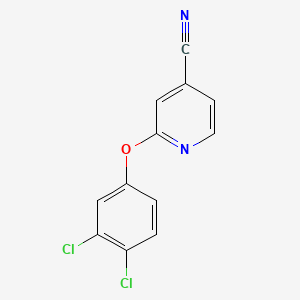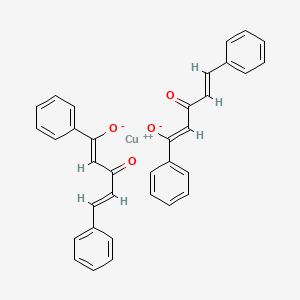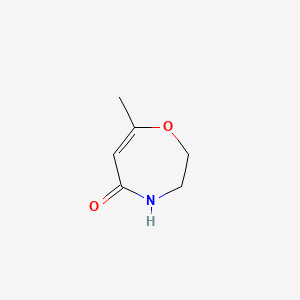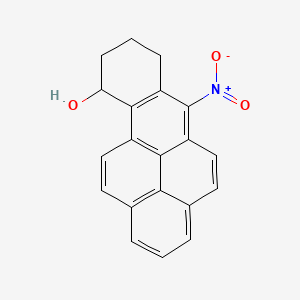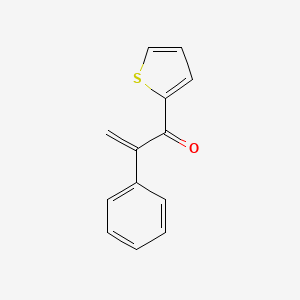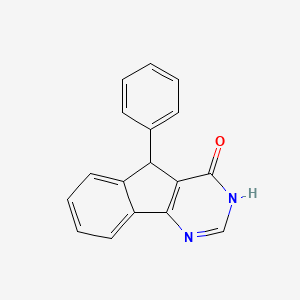
5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Phényl-5H-indéno(1,2-d)pyrimidin-4-ol est un composé hétérocyclique appartenant à la classe des indéno-pyrimidines. Ce composé se caractérise par sa structure cyclique fusionnée, qui comprend un fragment indène lié à un cycle pyrimidine. La présence d'un groupe phényle en position 5 et d'un groupe hydroxyle en position 4 définit davantage sa structure chimique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-Phényl-5H-indéno(1,2-d)pyrimidin-4-ol implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend la condensation de la 2-aminobenzophénone avec le malononitrile, suivie d'une cyclisation et de modifications ultérieures des groupes fonctionnels. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques tels que l'éthanol ou le diméthylformamide (DMF) et de catalyseurs comme la pipéridine ou l'acétate d'ammonium .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du 5-Phényl-5H-indéno(1,2-d)pyrimidin-4-ol ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des protocoles de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, l'utilisation de réacteurs à flux continu et la garantie de la conformité aux réglementations en matière de sécurité et d'environnement.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Phényl-5H-indéno(1,2-d)pyrimidin-4-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle en position 4 peut être oxydé pour former une cétone.
Réduction : Le composé peut être réduit pour modifier les cycles indène ou pyrimidine.
Substitution : Des réactions de substitution électrophile ou nucléophile peuvent se produire sur les cycles phényle ou pyrimidine.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou du borohydrure de sodium (NaBH4).
Substitution : Agents halogénants comme la N-bromosuccinimide (NBS) pour la substitution électrophile, et nucléophiles comme les amines ou les thiols pour la substitution nucléophile.
Principaux produits formés
Oxydation : Formation de 5-Phényl-5H-indéno(1,2-d)pyrimidin-4-one.
Réduction : Formation de dérivés réduits avec des structures cycliques modifiées.
Substitution : Formation de dérivés halogénés ou alkylés.
Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Étudié pour ses applications thérapeutiques potentielles, y compris en tant qu'inhibiteur d'enzymes ou de récepteurs spécifiques.
Industrie : Utilisation potentielle dans le développement de matériaux avancés avec des propriétés électroniques ou optiques uniques.
Mécanisme d'action
Le mécanisme d'action du 5-Phényl-5H-indéno(1,2-d)pyrimidin-4-ol dépend largement de son application spécifique. En chimie médicinale, il peut agir en inhibant les enzymes ou les récepteurs clés impliqués dans les voies pathologiques. Par exemple, il pourrait inhiber les tyrosine kinases ou les kinases dépendantes des cyclines, affectant ainsi la prolifération et la survie cellulaire . Les cibles moléculaires et les voies impliquées varient en fonction du contexte biologique spécifique et des modifications apportées au composé.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Potential use in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol largely depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or cyclin-dependent kinases, thereby affecting cell proliferation and survival . The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrido[2,3-d]pyrimidin-5-one : Connu pour ses activités antiprolifératives et antimicrobiennes.
Thiazolo[3,2-a]pyrimidin-6(5H)-ones : Présente des propriétés antimicrobiennes et anticancéreuses.
Pyrazolo[3,4-d]pyrimidin-4-ol : Étudié pour son potentiel anticancéreux.
Unicité
Le 5-Phényl-5H-indéno(1,2-d)pyrimidin-4-ol se distingue par sa structure cyclique fusionnée unique, qui combine les propriétés des fragments indène et pyrimidine. Cette unicité structurale contribue à sa réactivité diversifiée et à son potentiel pour diverses applications en recherche scientifique et dans l'industrie.
Propriétés
Numéro CAS |
28858-05-1 |
|---|---|
Formule moléculaire |
C17H12N2O |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
5-phenyl-3,5-dihydroindeno[1,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O/c20-17-15-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(15)18-10-19-17/h1-10,14H,(H,18,19,20) |
Clé InChI |
UUBNDLIKZLMRJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=CC=CC=C3C4=C2C(=O)NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


